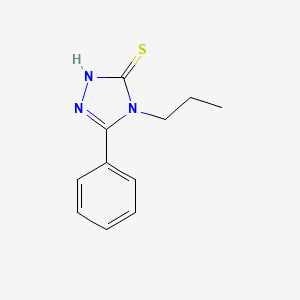

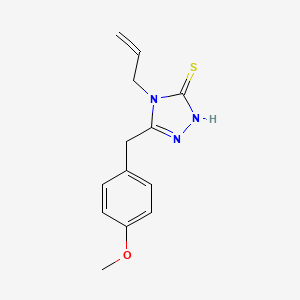

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Process : 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is synthesized through cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce Schiff base derivatives (Singh & Kandel, 2013).

- Chemical Structure and Biological Effects : The compound's chemical structure influences its biological effects. Modifications like the addition of fluorine or chlorine atoms can alter its biological activity (Aksyonova-Seliuk et al., 2016).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Derivatives like PUTT, HPTT, and DPTT are studied for their effectiveness in preventing mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors by blocking active sites on the metal surface (Quraishi & Jamal, 2002).

Biological Activity

- Antimicrobial and Antifungal Activity : Various 1,2,4-triazole derivatives demonstrate antimicrobial and antifungal effects. Their efficacy is influenced by the length of carbon radicals and other molecular modifications (Safonov & Panasenko, 2022).

Chemical Synthesis and Properties

- Synthesis of Derivatives : The synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols and related derivatives involves various chemical transformations and is characterized by modern instrumental methods (Aksyonova-Seliuk et al., 2018).

- Pharmacological Potential : Some derivatives exhibit promising pharmacological potentials, indicated by primary pharmacological screening and in silico molecular docking studies against specific enzymes and receptors (Hotsulia, 2019).

Corrosion Inhibition and Biocidal Applications

- Corrosion Inhibition in Acid Solutions : Some triazole derivatives show high inhibition efficiency against mild steel corrosion in acidic environments, acting as mixed-type inhibitors (Farsak, 2019).

Mécanisme D'action

Mode of Action

It’s known that triazole compounds can interact with their targets via nitrogen and sulfur groups, multiple bonds, and aromatic rings . This interaction can lead to changes in the target’s function, affecting downstream biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol . Factors such as solution temperature, exposure time, and the nature of the electrolyte can affect the adsorption of the compound .

Analyse Biochimique

Biochemical Properties

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase. These interactions are primarily due to the thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. Additionally, this compound can act as a ligand for metal ions, influencing metalloenzymes’ function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation. Conversely, it can also induce apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, this compound affects gene expression by modulating transcription factors such as NF-κB and AP-1, thereby influencing cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The thiol group in this compound can form covalent bonds with cysteine residues in enzymes, leading to their inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. This compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it influences mitochondrial function and apoptosis. Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors, modulating gene expression .

Propriétés

IUPAC Name |

3-phenyl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVLMVJJZIJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359207 | |

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-08-3 | |

| Record name | 2,4-Dihydro-5-phenyl-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)